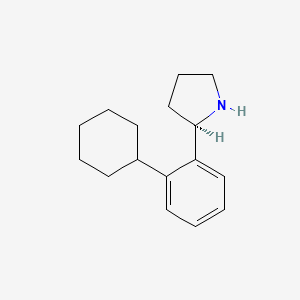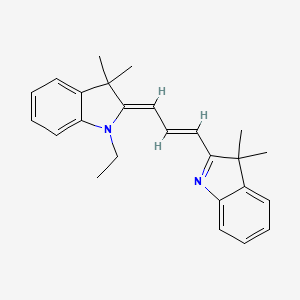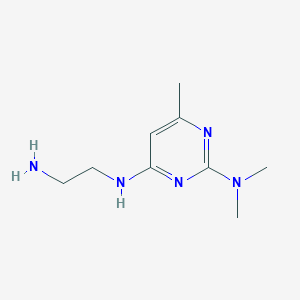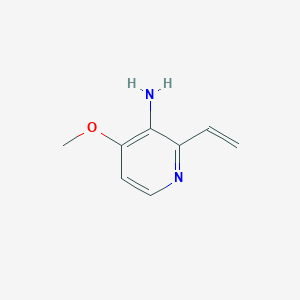
2-Bromo-2-(4-bromophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2-(4-bromophenyl)acetic acid is an organic compound with the molecular formula C8H6Br2O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine atoms at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-2-(4-bromophenyl)acetic acid typically involves the bromination of phenylacetic acid. One common method is the electrophilic aromatic substitution reaction, where phenylacetic acid is treated with bromine in the presence of a catalyst such as mercuric oxide. This reaction yields a mixture of 2- and 4-bromo isomers, which can be separated by fractional crystallization .
Industrial Production Methods: On an industrial scale, the compound can be synthesized by condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the resulting nitrile with sodium hydroxide . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-2-(4-bromophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the bromine substituents to hydrogen, yielding phenylacetic acid derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products:
Oxidation: 2-(4-bromophenyl)acetic acid.
Reduction: Phenylacetic acid.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
Scientific Research Applications
2-Bromo-2-(4-bromophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Bromo-2-(4-bromophenyl)acetic acid involves its interaction with specific molecular targets. The bromine atoms on the phenyl ring enhance its reactivity, allowing it to participate in various chemical reactions. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Its biological activity is attributed to its ability to interact with cellular components, potentially disrupting normal cellular functions .
Comparison with Similar Compounds
2-Bromo-2-phenylacetic acid: This compound is similar in structure but lacks the additional bromine atom on the phenyl ring.
4-Bromophenylacetic acid: This compound has a single bromine atom at the 4 position of the phenyl ring.
Uniqueness: 2-Bromo-2-(4-bromophenyl)acetic acid is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and potential applications. The dual bromine substitution enhances its electrophilic properties, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C8H6Br2O2 |
|---|---|
Molecular Weight |
293.94 g/mol |
IUPAC Name |
2-bromo-2-(4-bromophenyl)acetic acid |
InChI |
InChI=1S/C8H6Br2O2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,(H,11,12) |
InChI Key |
AFORTQUBOHDILI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde](/img/structure/B12978647.png)


![5-((4-Hydroxypiperidin-4-yl)methyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12978653.png)

![1-Fluoro-3-azabicyclo[3.1.0]hexane](/img/structure/B12978664.png)


![2-Bromo-4-ethoxybenzo[d]thiazole](/img/structure/B12978678.png)




